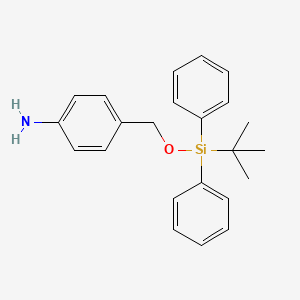

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline

Descripción general

Descripción

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is an organic compound with the molecular formula C13H23NOSi. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline typically involves the reaction of 4-aminobenzyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitro or nitroso compounds, while reduction results in the formation of primary amines .

Aplicaciones Científicas De Investigación

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline has several applications in scientific research:

Chemistry: It is used as a protecting group in organic synthesis to protect alcohols and amines during multi-step synthesis.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of drug candidates and intermediates.

Industry: The compound is used in the production of fine chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which shield the reactive site from nucleophiles and electrophiles .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(((Tert-butyldimethylsilyl)oxy)methyl)aniline

- 4-(((Tert-butyldimethylsilyloxy)acetaldehyde

- 4-tert-Butylaniline

Uniqueness

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline is unique due to its specific tert-butyldiphenylsilyl group, which provides greater steric hindrance compared to tert-butyldimethylsilyl groups. This makes it more effective in protecting sensitive functional groups during complex synthetic processes .

Actividad Biológica

4-(((Tert-butyldiphenylsilyl)oxy)methyl)aniline, a compound with the molecular formula C₁₃H₁₉NOSi, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group attached to an aniline derivative, which enhances its lipophilicity and stability. The presence of the silyl group is known to influence the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antineoplastic Activity : Preliminary studies suggest that this compound may have potential as an anti-cancer agent. Its structural analogs have shown promise in inhibiting tumor growth in vitro and in vivo.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against several bacterial strains, demonstrating significant inhibitory effects.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged:

- Interaction with Receptors : The compound may bind to specific receptors, modulating signaling pathways related to cell proliferation and apoptosis.

- Enzyme Interaction : Its ability to inhibit enzymes suggests a competitive or non-competitive inhibition mechanism, potentially altering metabolic processes within cells.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of derivatives of this compound. The results indicated that certain derivatives displayed significant cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 10 to 50 µM .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

4-[[tert-butyl(diphenyl)silyl]oxymethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NOSi/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-17H,18,24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKKZUMJMNYZCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.